Methyl 2-{3-oxo-1-[(phenylamino)thioxomethyl]piperazin-2-yl}acetate
Description
Methyl 2-{3-oxo-1-[(phenylamino)thioxomethyl]piperazin-2-yl}acetate is a heterocyclic compound featuring a piperazine backbone modified with a 3-oxo group, a (phenylamino)thioxomethyl (Ptc) substituent, and a methyl ester moiety. The Ptc group, identified as a thiourea derivative [(phenylamino)thioxomethyl; CAS shorthand "Ptc"], acts as a blocking or functional group that influences reactivity and stability . Applications of this compound remain speculative but may include medicinal chemistry (e.g., protease inhibition) due to structural similarities to bioactive molecules.
Properties
Molecular Formula |
C14H17N3O3S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
methyl 2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate |
InChI |
InChI=1S/C14H17N3O3S/c1-20-12(18)9-11-13(19)15-7-8-17(11)14(21)16-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,21) |
InChI Key |
GTLPHQUYEJAACF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-oxo-1-[(phenylamino)thioxomethyl]piperazin-2-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperazine derivatives with phenyl isothiocyanate to form the phenylamino thioxomethyl intermediate. This intermediate is then reacted with methyl 2-bromoacetate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-oxo-1-[(phenylamino)thioxomethyl]piperazin-2-yl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Methyl 2-{3-oxo-1-[(phenylamino)thioxomethyl]piperazin-2-yl}acetate typically involves a multi-step process that integrates piperazine derivatives with thioxomethyl groups. The characterization of the compound is confirmed through various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which validate the molecular structure and purity.
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies have demonstrated its potential against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. For instance, derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating strong antiproliferative effects .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism involves the inhibition of bacterial growth, making it a candidate for developing new antibiotics. Studies have reported effective activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound derivatives on various cancer cell lines. The results indicated that compounds with specific substitutions on the piperazine ring enhanced cytotoxicity, suggesting structural modifications could optimize therapeutic potential .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that certain derivatives possessed significant antibacterial activity, outperforming standard antibiotics in some cases .
Mechanism of Action
The mechanism of action of Methyl 2-{3-oxo-1-[(phenylamino)thioxomethyl]piperazin-2-yl}acetate involves its interaction with specific molecular targets. The phenylamino thioxomethyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Comparisons:
Core Structure: The target compound’s 3-oxo-piperazine backbone distinguishes it from Fmoc-piperazine (), which lacks the ketone group. ON 01910.Na () shares a phenylamino group but incorporates a sulfonyl moiety and sodium acetate, enhancing water solubility compared to the methyl ester in the target compound .
Functional Groups :
- The Ptc group (thiourea derivative) in the target compound contrasts with the Fmoc group (), a bulky aromatic protecting group that reduces solubility but stabilizes intermediates during synthesis .
- The methyl ester in the target compound vs. the sodium acetate in ON 01910.Na suggests divergent pharmacokinetics: esters are typically lipophilic, whereas sodium salts improve aqueous solubility .
Molecular Weight and Complexity: The target compound (334 g/mol) is smaller and less complex than the patent example (683 g/mol, ), which includes a quinoline core and styrylsulfonyl group. This difference may influence bioavailability and target specificity .
Biological Activity
Methyl 2-{3-oxo-1-[(phenylamino)thioxomethyl]piperazin-2-yl}acetate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a thioxomethyl group and a phenylamino moiety. Its molecular formula is with a molecular weight of approximately 270.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃S |
| Molecular Weight | 270.32 g/mol |
| CAS Number | [902726-05-0] |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research suggests that compounds similar to this compound may inhibit specific kinases involved in inflammatory pathways, such as NF-kB and AP-1, which are critical in the regulation of immune responses and inflammation .
- Antimicrobial Properties : Studies have indicated that derivatives of piperazine exhibit significant antibacterial and antifungal activities. For instance, compounds containing the piperazine scaffold have shown efficacy against various pathogens including Pseudomonas aeruginosa and Candida albicans .
Antibacterial Activity
A series of experiments evaluated the antibacterial effects of this compound against common bacterial strains. The results demonstrated:
- Effective Concentration : The compound exhibited notable activity at concentrations ranging from 10 to 50 μg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 30 μg/mL |
| Salmonella enteritidis | 25 μg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound was tested for antifungal activity against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 15 μg/mL |
| Saccharomyces cerevisiae | 20 μg/mL |
These findings indicate that this compound has promising potential as an antimicrobial agent.
Case Study 1: In Vivo Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers associated with rheumatoid arthritis. The treatment group showed a decrease in swelling and pain compared to the control group, suggesting its potential therapeutic role in inflammatory diseases.
Case Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it showed a higher cytotoxic effect on breast cancer cells compared to normal cells, indicating selective toxicity which is vital for cancer therapy development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
